molecular formula C14H13ClN2O4S B2969304 3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034424-35-4

3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2969304
CAS No.: 2034424-35-4
M. Wt: 340.78
InChI Key: AGZDBXYCZFKNIW-UHFFFAOYSA-N
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Description

3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic compound of significant interest in medicinal chemistry, integrating the well-characterized thiazolidine-2,4-dione (TZD) scaffold. The TZD moiety is a remarkable privileged structure in drug discovery, extensively documented for its diverse biological activities . This compound is intended for Research Use Only and is not for diagnostic or therapeutic applications. The core TZD structure is a proven scaffold in the treatment of Type 2 Diabetes mellitus. TZD derivatives primarily function as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . Activation of this nuclear receptor improves insulin sensitivity and helps lower blood glucose levels through a mechanism known as the transactivation pathway. This involves the formation of a PPAR-γ/RXR (Retinoid X Receptor) heterodimer that binds to specific gene promoters, leading to the transcription of genes involved in glucose and lipid metabolism . Furthermore, TZDs can also act via trans-repression to suppress pro-inflammatory pathways, contributing to their overall insulin-sensitizing effects . Beyond its antidiabetic potential, the TZD scaffold demonstrates a broad spectrum of biological activities. Research indicates that TZD analogues can function as antimicrobial agents by inhibiting bacterial cytoplasmic Mur ligases, which are essential enzymes for peptidoglycan biosynthesis and bacterial cell wall integrity . Additionally, TZD derivatives have shown antioxidant properties, which are often attributed to their ability to scavenge reactive oxygen species (ROS) . The specific pattern of substitutions on the TZD and azetidine rings in this compound may be optimized to enhance one or more of these pharmacological activities, making it a valuable chemical tool for researching new treatments for metabolic diseases, bacterial infections, and oxidative stress-related conditions.

Properties

IUPAC Name

3-[1-[2-(4-chlorophenoxy)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c15-9-1-3-11(4-2-9)21-7-12(18)16-5-10(6-16)17-13(19)8-22-14(17)20/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZDBXYCZFKNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and diabetes management. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Thiazolidinediones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antidiabetic effects. The specific compound has shown promising results in various studies:

  • Antitumor Activity : Research has indicated that thiazolidin-4-one derivatives exhibit significant cytotoxic effects against glioblastoma multiforme cells. In a study by Da Silva et al., several derivatives were synthesized and tested, with notable compounds showing potent antitumor effects through decreased cell viability in cancer models .
  • Antibacterial Activity : A series of thiazolidine-2,4-dione-based compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. Some derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to reference antibiotics like oxacillin and cefuroxime, indicating substantial antibacterial potential .
  • Antidiabetic Activity : Thiazolidinediones are primarily recognized for their role in managing diabetes. A study highlighted the synthesis of several derivatives that exhibited significant α-amylase inhibition and antioxidant properties. The most active compounds reduced blood glucose levels significantly in diabetic rat models .

The biological activity of this compound can be attributed to several mechanisms:

  • Gene Expression Modulation : Compounds similar to this thiazolidinedione have been shown to affect gene expression related to cell cycle regulation and apoptosis. For instance, certain derivatives inhibited CDK6 gene expression significantly in MCF-7 breast cancer cells, suggesting a targeted approach to cancer therapy .
  • Enzyme Inhibition : The inhibition of enzymes such as α-amylase plays a critical role in the antidiabetic effects observed with thiazolidinediones. The structure–activity relationship (SAR) analysis indicates that modifications to the molecular structure can enhance enzyme inhibitory activity .

Case Studies

Several studies have explored the biological activities of related compounds:

StudyFindings
Da Silva et al. (2020)Evaluated anti-glioma activity; identified potent antitumor thiazolidinones .
Antibacterial Study (2018)Synthesized new hybrids with significant antibacterial properties; MICs comparable to standard antibiotics .
Antidiabetic Research (2021)Demonstrated significant blood glucose reduction in diabetic rat models; effective α-amylase inhibitors .

Comparison with Similar Compounds

Key Structural Analogues:

Compound Name Substituents on TZD Core Azetidine/Acetyl Chain Modifications Biological Targets/Activities References
Target Compound Thiazolidine-2,4-dione 3-(2-(4-Chlorophenoxy)acetyl)azetidin-3-yl Not explicitly stated in evidence (inferred: metabolic enzymes, kinases)
3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione Thiazolidine-2,4-dione 3-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl Likely similar to target compound; fluorophenyl group enhances electronegativity
3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione Thiazolidine-2,4-dione 3-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl Increased aromatic bulk may influence binding to hydrophobic pockets
(Z)-3-((2-(4-Chlorophenyl)oxazol-4-yl)methyl)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione (7c) 5-(4-Hydroxy-3-methoxybenzylidene)-TZD 3-((2-(4-Chlorophenyl)oxazol-4-yl)methyl) Antifungal (Candida albicans biofilm inhibition)
(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-3-((2-(4-nitrophenyl)oxazol-4-yl)methyl)thiazolidine-2,4-dione (7d) 5-(4-Hydroxy-3-methoxybenzylidene)-TZD 3-((2-(4-Nitrophenyl)oxazol-4-yl)methyl) Enhanced electron-withdrawing effects from nitro group improve bioactivity

Key Observations :

  • Substituent Effects: The 4-chlorophenoxy group in the target compound balances lipophilicity and electronic effects, contrasting with the bulkier naphthalene () or electron-withdrawing nitro groups ().
  • Azetidine vs.
  • Benzylidene Modifications : Compounds like 7c and 7d include 4-hydroxy-3-methoxybenzylidene substitutions on the TZD core, which are absent in the target compound. These groups may enhance antioxidant or antifungal activity via hydrogen bonding .

Anticancer Activity:

  • ERK1/2 Inhibition: (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione ([127]) selectively inhibits melanoma cell proliferation by targeting ERK1/2 . The target compound’s azetidine chain may offer improved selectivity for kinase inhibition compared to aminoethyl substituents.
  • Raf/MEK/ERK Pathway: 3-(2-aminoethyl)-5-(3-phenylpropylidene)-thiazolidine-2,4-dione ([302]) inhibits Raf/MEK/ERK signaling . The target compound’s 4-chlorophenoxy group could enhance interactions with hydrophobic kinase domains.

Antimicrobial Activity:

  • Antifungal : Compound 7c (4-chlorophenyloxazole derivative) exhibits potent activity against Candida albicans biofilms, attributed to the chlorophenyl group’s lipophilicity and the oxazole linker’s rigidity . The target compound’s azetidine-acetyl chain may reduce antifungal potency due to reduced aromaticity compared to oxazole derivatives.

Metabolic Enzyme Modulation:

  • Aldose Reductase Inhibition : (Z)-5-(4-substituted benzylidene)-3-(2-(4-nitrophenyl)-2-oxoethyl)thiazolidine-2,4-dione derivatives (5a–k) show aldose reductase inhibitory activity, critical for diabetic complications . The target compound’s lack of a benzylidene group may limit direct enzyme inhibition but could favor alternative targets like PPAR-γ.

Physicochemical Properties

Property Target Compound 3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)-TZD 7c
Molecular Weight ~356.8 (estimated) 356.8 466.9
Lipophilicity (ClogP) Moderate (4-chlorophenoxy) Higher (chlorofluorophenyl) High (chlorophenyloxazole)
Solubility Likely low (azetidine rigidity) Low Very low (aromatic bulk)
Spectral Data NMR: δ ~7.3–7.5 (Ar-H), 4.5–5.0 (azetidine CH2) Similar Ar-H shifts Distinct oxazole protons (δ ~8.0–8.5)

Q & A

Q. What are the established synthetic routes for 3-(1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione, and what are their key reaction conditions?

  • Methodological Answer : The compound is typically synthesized via multistep reactions involving cyclization and acylation. For example:
  • Step 1 : Reacting 4-chlorophenoxyacetic acid with azetidine derivatives under reflux in a mixture of DMF and acetic acid (1:2 v/v) to form the azetidinyl intermediate .
  • Step 2 : Thiazolidine-2,4-dione formation via condensation with mercaptoacetic acid or chloroacetic acid in the presence of sodium acetate, followed by recrystallization from DMF-ethanol .
  • Key Conditions : Reaction time (2–12 hours), temperature (reflux), and solvent choice (DMF, acetic acid) significantly impact yield and purity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, thiazolidinone carbonyls at ~170–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z corresponding to C15_{15}H14_{14}ClNO4_4S) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What stability considerations are critical for handling this compound in experimental settings?

  • Methodological Answer :
  • Storage : Store at −20°C under inert gas (N2_2/Ar) to prevent hydrolysis of the thiazolidinone ring .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation of the 4-chlorophenoxy group .
  • Solvent Compatibility : Avoid strongly basic or oxidizing conditions, which may degrade the azetidine moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the azetidine-thiazolidinone coupling step?

  • Methodological Answer :
  • Catalyst Screening : Use β-cyclodextrin-SO3_3H as a green catalyst under solvent-free conditions, achieving >95% yield compared to traditional solvents (e.g., acetic acid: 45%, ethanol: 68%) .
  • Solvent-Free Synthesis : Eliminate DMF/acetic acid mixtures to reduce side reactions and simplify purification .
  • Reaction Monitoring : Employ TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediate formation and adjust reaction time dynamically .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :
  • Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to clarify ambiguous signals in crowded spectral regions .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., conformation of the azetidine ring) via single-crystal analysis .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09 with B3LYP/6-31G** basis set) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli to assess MIC values .
  • Antioxidant Activity : DPPH radical scavenging assay (IC50_{50} determination) with ascorbic acid as a positive control .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects .

Q. How does structural modification of the 4-chlorophenoxy group affect bioactivity?

  • Methodological Answer :
  • SAR Studies : Replace 4-Cl with electron-withdrawing (e.g., NO2_2) or donating (e.g., OCH3_3) groups to modulate lipophilicity and target binding .
  • In Silico Docking : Use AutoDock Vina to predict interactions with enzymes like PPAR-γ, a target for thiazolidinedione derivatives .
  • Metabolic Stability : Compare half-life (t1/2_{1/2}) in liver microsomes to assess the impact of substituents on pharmacokinetics .

Q. What computational strategies can predict the compound’s ADMET properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or pkCSM to estimate permeability (e.g., Caco-2 cells), cytochrome P450 inhibition, and hERG cardiotoxicity .
  • Molecular Dynamics : Simulate binding stability with targets (e.g., 50 ns MD runs in GROMACS) to assess conformational flexibility .

Q. How can regioselectivity challenges in the acylation step be addressed?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect reactive sites (e.g., azetidine NH with Boc) to direct acylation to the desired position .
  • Microwave-Assisted Synthesis : Enhance regioselectivity and reduce reaction time (e.g., 30 minutes vs. 12 hours under conventional heating) .

Q. What analytical methods are recommended for identifying degradation products?

  • Methodological Answer :
  • LC-MS/MS : Track degradation pathways (e.g., hydrolysis of the thiazolidinone ring) using a Q-TOF mass spectrometer in positive ion mode .
  • Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH, pH 1–13) to identify labile sites .

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